![molecular formula C10H10ClFN2S B3078640 3-[(2-Fluorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride CAS No. 1052551-96-8](/img/structure/B3078640.png)
3-[(2-Fluorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride
説明
The compound “3-[(2-Fluorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride” is a complex organic molecule that contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . The presence of the fluorophenyl group and the thiazole ring suggests that this compound could have interesting chemical and biological properties, as these groups are often found in various biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiazole ring is a planar, aromatic ring, and the fluorophenyl group is likely to be planar as well . The exact structure would depend on the specific arrangement of these groups and the other atoms in the molecule.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the thiazole ring and the fluorophenyl group. Thiazoles are known to participate in a variety of chemical reactions, including nucleophilic and electrophilic substitutions . The fluorine atom in the fluorophenyl group is highly electronegative, which could make this group a target for nucleophilic attack.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar thiazole ring and the fluorophenyl group could affect its solubility in different solvents. The exact properties would need to be determined experimentally .科学的研究の応用
Cardiotropic Biologically Active Substances
Research has identified new derivatives of 1,3-thiazole as promising candidates for cardiotropic biologically active substances. One study focused on the synthesis of new 1,3-thiazole derivatives and their evaluation for cardiotropic activity, highlighting the potential of these compounds in developing treatments for cardiovascular diseases. The pharmacological screening indicated that some synthesized substances possess significant cardiotropic activity, suggesting their potential as safer and more effective alternatives for heart-related conditions (Perekhoda et al., 2018).
Fluorophores for Aluminium(III) Detection
Another area of application is in the development of fluorophores for selective detection of Aluminium(III) ions. A study detailed the synthesis and evaluation of phenyl-2-thiazoline derivatives as potential fluorophores for Al3+ detection. These compounds showed selectivity and substantial absorbance changes upon coordination with Al3+, making them suitable for biological and environmental monitoring applications (Lambert et al., 2000).
Antihypertensive and Antagonistic Properties
The quest for new antihypertensive agents has led to the exploration of 1,3-thiazole derivatives. One study employed docking studies to screen for potential antihypertensive drugs among synthesized N-R-phenyl-2,3-dihydro-1,3-thiazole-2-imine derivatives. The findings suggest that certain derivatives exhibit high affinity to angiotensin-converting enzyme and angiotensin II receptor, indicating their potential as antihypertensive agents (Drapak et al., 2019).
Antimicrobial Activity
Research into the antimicrobial properties of 1,3-thiazole derivatives has produced compounds with promising activity against a range of bacteria and fungi. A study synthesized and evaluated the antibacterial and antifungal activities of 2-(substituted fluorobenzoylimino)-3-(substituted fluorophenyl)-4-methyl-1,3-thiazolines, demonstrating their potential as antimicrobial agents (Saeed et al., 2010).
Fluorescent Chemosensors
The development of fluorescent chemosensors using thiazole derivatives for metal ion detection is another significant application. One study fabricated novel fluorescent chemosensors for detecting Al3+ ions, showcasing their utility in biological imaging and environmental monitoring. The chemosensors exhibited high sensitivity and selectivity for Al3+ ions, demonstrating their applicability in various fields (Aydin et al., 2020).
将来の方向性
The future research directions for this compound could include further studies to determine its physical and chemical properties, its biological activity, and its potential applications. Given the interesting properties of thiazole derivatives, this compound could be a promising subject for future research .
特性
IUPAC Name |
3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-imine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2S.ClH/c11-9-4-2-1-3-8(9)7-13-5-6-14-10(13)12;/h1-6,12H,7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFLAEDQUJUUFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CSC2=N)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671535 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(2,3-Dihydro-benzo[1,4]dioxin-6-YL)-3H-thiazol-2-ylideneamine hydrochloride](/img/structure/B3078571.png)
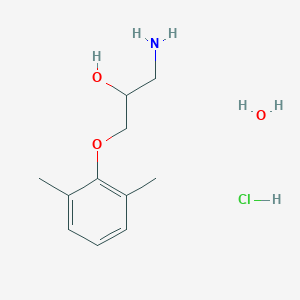
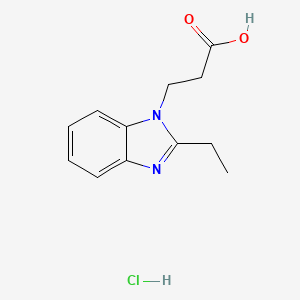
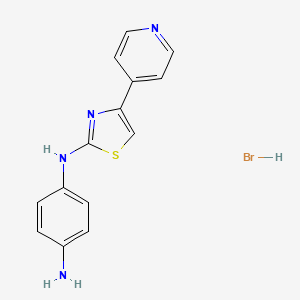
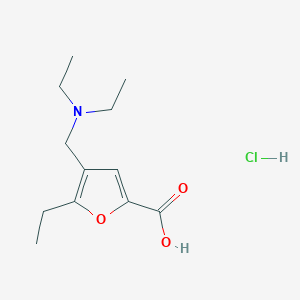

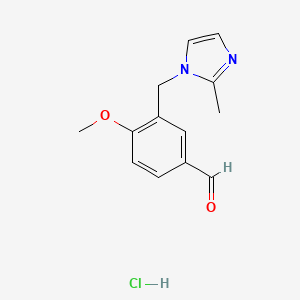

![3-[(2-Methoxybenzyl)amino]-1-propanol hydrochloride](/img/structure/B3078625.png)
![4-[4-(3-Fluoropropoxy)-2,5-dimethylbenzyl]morpholine hydrochloride](/img/structure/B3078630.png)
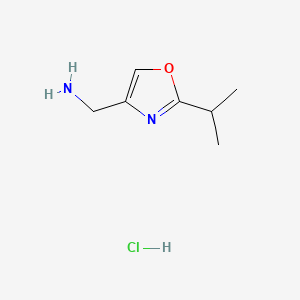
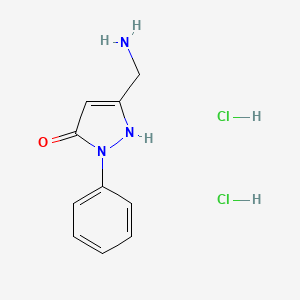
![3-{[(1-methyl-1H-pyrazol-4-yl)methyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3078659.png)
